molecular formula C19H23D5O2 B1162869 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid-d5

4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid-d5

Cat. No. B1162869
M. Wt: 293.5
InChI Key: FUFAUPPSWATCTQ-YSTLBCQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic acid-d5 contains five deuterium atoms at the 18, 18’, 19, 19, and 19 positions. It is intended for use as an internal standard for the quantification of 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoic acid by GC- or LC-mass spectrometry. 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic acid (19:5 n-3) is an impurity generated during the synthesis of docosahexaenoic acid-d5. While the physiological properties of this compound are not known, dietary intake of n-3 long chain polyunsaturated fatty acids provides potential health benefits.

Scientific Research Applications

  • Biosynthesis of Aroma Compounds :

    • Research by Haffner, Nordsieck, and Tressl (1996) in "Helvetica Chimica Acta" explored the biosynthesis of linolenic-acid-derived aroma compounds in cultures of yeast. They synthesized α-linolenic acid (a related compound) to investigate the formation of these aroma compounds. This study provides insight into the biochemical pathways and stereochemical course of biosynthesis involving linolenic acid derivatives (Haffner, Nordsieck, & Tressl, 1996).
  • Aquatic Plant Chemistry :

    • A study by Previtera, Merola, and Monaco (1985) in "Phytochemistry" identified various fatty acids isolated from the aquatic plant Elodea canadensis. This research demonstrates the chemical diversity in aquatic plants and includes compounds structurally related to Nonadecapentaenoic Acid (Previtera, Merola, & Monaco, 1985).
  • Pheromone Biosynthesis in Moths :

    • Watanabe et al. (2011) in "Frontiers in Endocrinology" investigated the biosynthetic pathway of sex pheromone components in a Plusiinae moth. Their research involved the analysis of fatty acids and their derivatives, which are structurally similar to Nonadecapentaenoic Acid, providing insights into pheromone biosynthesis (Watanabe et al., 2011).
  • Chemical Synthesis and Isomerization Reactions :

    • Research on the synthesis of octadecatrienoic acid ethyl esters by Matikainen et al. (1997) in "Tetrahedron" and the practical synthesis of linear conjugated pentaenoic acids by Souto, Acuña, and Amat-Guerri (1994) in "Tetrahedron Letters" are relevant to the chemical manipulation and understanding of the properties of compounds similar to Nonadecapentaenoic Acid (Matikainen et al., 1997) (Souto, Acuña, & Amat-Guerri, 1994).
  • Photocatalytic Degradation of Toxic Phenols :

    • Rani and Shanker (2018) in "Environmental Science and Pollution Research" explored the degradation of toxic phenols, a process potentially relevant to the environmental applications of fatty acids like Nonadecapentaenoic Acid (Rani & Shanker, 2018).
  • Antineoplastic Properties of Unsaturated Fatty Acids :

    • Jiang et al. (2008) in "Phytochemistry" studied unsaturated fatty acids from Fijian macroalgae, demonstrating their inhibitory activity against tumor cell lines. This research points to potential medical applications of fatty acids like Nonadecapentaenoic Acid (Jiang et al., 2008).
  • Other Phytochemical Constituents and Bioactivity :

    • A study by Okoth et al. (2016) in "Medicinal Chemistry Research" identified and explored the bioactivity of various phytochemical constituents, including compounds structurally related to Nonadecapentaenoic Acid (Okoth et al., 2016).

properties

Product Name

4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid-d5

Molecular Formula

C19H23D5O2

Molecular Weight

293.5

InChI

InChI=1S/C19H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-18H2,1H3,(H,20,21)/b4-3-,7-6-,10-9-,13-12-,16-15-/i1D3,2D2

InChI Key

FUFAUPPSWATCTQ-YSTLBCQOSA-N

SMILES

[2H]C(/C=CC/C=CC/C=CC/C=CC/C=CCCC(O)=O)([2H])C([2H])([2H])[2H]

synonyms

(4Z,7Z,10Z,13Z,16Z)-nonadeca-4,7,10,13,16-pentaenoic-18,18/',19,19,19-d5 acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid-d5
Reactant of Route 2
4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid-d5
Reactant of Route 3
4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid-d5
Reactant of Route 4
4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid-d5
Reactant of Route 5
4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid-d5
Reactant of Route 6
4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid-d5

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